(R)-Tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
(R)-Tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereochemistry in Organic Synthesis
The synthesis of (R)-Tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves complex stereochemistry, which is crucial in the creation of homochiral amino acid derivatives. Kollár and Sándor (1993) explored the highly stereoselective hydroformylation of methyl (2 R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, demonstrating the importance of stereochemistry in producing specific formyl products of synthetic value (Kollár & Sándor, 1993).
Tert-Butyloxycarbonylation
Tert-butyloxycarbonylation is a critical reaction in organic synthesis, and the compounds play a significant role here. Saito, Ouchi, and Takahata (2006) described the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a reagent for acidic substrates like phenols and amines, showcasing the compound's utility in high-yield, chemoselective reactions (Saito, Ouchi, & Takahata, 2006).
Synthesis of Isoquinoline Derivatives
The synthesis of isoquinoline derivatives is another key area of application. For instance, Li and Yang (2005) detailed a novel annulation process to synthesize certain medicinally important isoquinoline heterocycles, highlighting the significance of these compounds in creating cyclic Reissert equivalent compounds and natural alkaloids (Li & Yang, 2005).
Alkylation in Amino Acid Synthesis
The alkylation at the 1-position of phenylalanine-derived precursors, as demonstrated by Huber and Seebach (1987), is a notable application in the synthesis of amino acid derivatives. Their work on the diastereoselective synthesis of tetrahydroisoquinolines is a pertinent example of the utility of these compounds in synthesizing enantiomerically pure amino acids (Huber & Seebach, 1987).
Marine Drug Synthesis
In the context of marine drug synthesis, Li et al. (2013) synthesized key intermediates for antitumor antibiotic tetrahydroisoquinoline natural products. Their work underscores the importance of these compounds in understanding the structure-activity relationships of potential antitumor agents (Li et al., 2013).
Properties
IUPAC Name |
tert-butyl (3R)-3-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,10,13H,8-9H2,1-3H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBSVZLMTABKNG-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722028 | |
Record name | tert-Butyl (3R)-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444583-19-1 | |
Record name | tert-Butyl (3R)-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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